molecular formula C19H18FN5O2 B2696410 4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)-N-(4-fluorobenzyl)benzamide CAS No. 1226448-76-5

4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)-N-(4-fluorobenzyl)benzamide

Cat. No. B2696410
CAS RN: 1226448-76-5
M. Wt: 367.384
InChI Key: QNTFUGHEFRLMKO-UHFFFAOYSA-N
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Description

4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)-N-(4-fluorobenzyl)benzamide is a useful research compound. Its molecular formula is C19H18FN5O2 and its molecular weight is 367.384. The purity is usually 95%.
BenchChem offers high-quality 4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)-N-(4-fluorobenzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)-N-(4-fluorobenzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide derivatives have been extensively studied for their medicinal properties. Pyrazole-sulfonamide derivatives, for instance, have shown potential as carbonic anhydrase inhibitors and possess cytotoxic activities against various cancer cell lines, indicating their relevance in cancer research and therapy (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, Gul, 2016). Furthermore, pyrazoline benzensulfonamides have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes, showcasing low cytotoxicity and potential for the treatment of conditions like glaucoma and Alzheimer's disease (Ozmen Ozgun, Gul, Yamali, Sakagami, Gulcin, Sukuroglu, Supuran, 2019).

Materials Science Applications

In materials science, sulfonamide groups incorporated into polyamides and other polymers have been investigated for their solubility and thermal stability properties. For example, aromatic polyamides based on ether-sulfone-dicarboxylic acids have been prepared, demonstrating high solubility in polar solvents and significant thermal stability, making them suitable for advanced material applications (Hsiao, Huang, 1997).

Organic Synthesis Applications

The presence of the pyrazole ring and benzamide moiety in the compound's structure suggests its utility in organic synthesis, where these functionalities are often explored for the construction of complex molecular architectures. Pyrazole derivatives, for instance, have been synthesized for their potential antipsychotic properties, indicating the versatility of such structures in synthesizing biologically active molecules (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, Pugsley, 1987).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c20-14-3-5-15(6-4-14)25-18(13-7-9-21-10-8-13)17(23-24-25)19(26)22-12-16-2-1-11-27-16/h3-10,16H,1-2,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTFUGHEFRLMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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